molecular formula C8H16OS B13192788 3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol

3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol

Cat. No.: B13192788
M. Wt: 160.28 g/mol
InChI Key: ZCUFSGXUVRZFPX-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol is an organic compound with the molecular formula C8H16OS It is characterized by a cyclobutane ring substituted with a hydroxyl group and a sulfanyl group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylpropylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclobutanone+2-MethylpropylthiolCatalystThis compound\text{Cyclobutanone} + \text{2-Methylpropylthiol} \xrightarrow{\text{Catalyst}} \text{this compound} Cyclobutanone+2-MethylpropylthiolCatalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutan-1-ol derivatives.

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propylsulfanyl)cyclobutan-1-ol
  • 3-[(Methylsulfanyl)methyl]cyclobutan-1-ol

Uniqueness

3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)cyclobutan-1-ol

InChI

InChI=1S/C8H16OS/c1-6(2)5-10-8-3-7(9)4-8/h6-9H,3-5H2,1-2H3

InChI Key

ZCUFSGXUVRZFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CC(C1)O

Origin of Product

United States

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